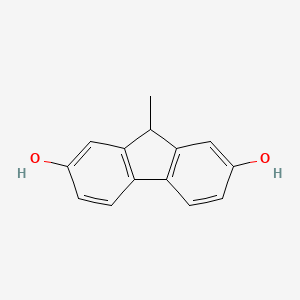

4-Fluoro-5-methoxy-2-methyl-1H-indole

Overview

Description

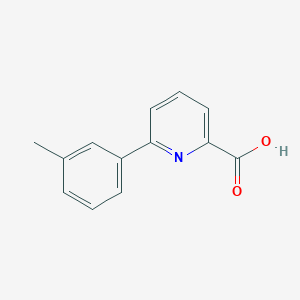

4-Fluoro-5-methoxy-2-methyl-1H-indole (FMMI) is a fluorinated derivative of indole, which is a heterocyclic aromatic organic compound. It has attracted significant attention due to its interesting properties and potential applications in the fields of synthetic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

- Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to increased interest among researchers to synthesize a variety of indole derivatives .

- Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have shown inhibitory activity against influenza A .

- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmaceutical Research

Synthesis of Alkaloids

- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Summary of Application : Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antiviral activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antiviral activity .

- Summary of Application : Indole derivatives also possess anti-inflammatory activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-inflammatory activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-inflammatory activity .

- Summary of Application : 4-Fluoro-2-Methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers .

- Methods of Application : In the process of preparing Mereletinib, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound .

- Results or Outcomes : The results or outcomes involve the successful synthesis of Mereletinib .

Synthesis of Alkaloids

Antiviral Activity

Anti-inflammatory Activity

Synthesis of Mereletinib

- Summary of Application : Indole derivatives have been found to possess anticancer activity . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anticancer activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anticancer activity .

- Summary of Application : Indole derivatives also possess anti-HIV activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-HIV activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-HIV activity .

- Summary of Application : Indole derivatives have been found to possess antioxidant activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antioxidant activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antioxidant activity .

- Summary of Application : Indole derivatives also possess antimicrobial activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antimicrobial activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antimicrobial activity .

- Summary of Application : Indole derivatives have been found to possess antitubercular activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antitubercular activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antitubercular activity .

- Summary of Application : Indole derivatives also possess antidiabetic activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antidiabetic activity .

- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antidiabetic activity .

Anticancer Activity

Anti-HIV Activity

Antioxidant Activity

Antimicrobial Activity

Antitubercular Activity

Antidiabetic Activity

properties

IUPAC Name |

4-fluoro-5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621794 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-methoxy-2-methyl-1H-indole | |

CAS RN |

288385-93-3 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)